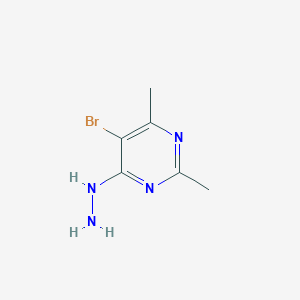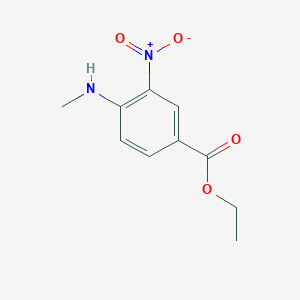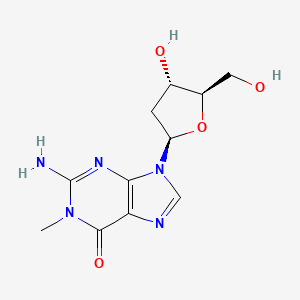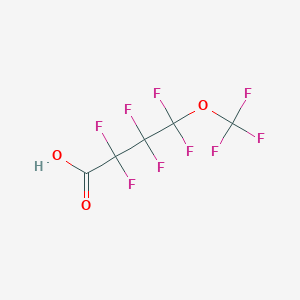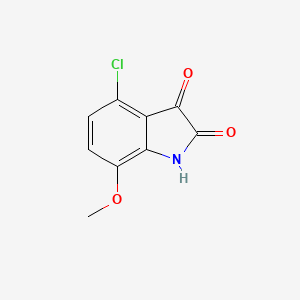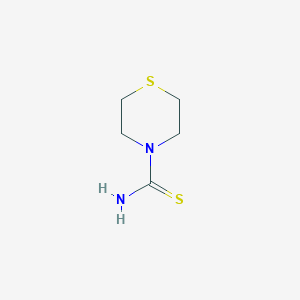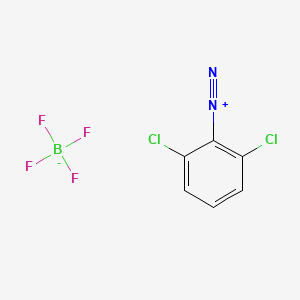
2,6-Dichlorobenzenediazonium tetrafluoroborate
Overview
Description
2,6-Dichlorobenzenediazonium tetrafluoroborate is a chemical compound with the molecular formula C6H3BCl2F4N2 . It is a substance that has been registered in the ECHA CHEM database .
Molecular Structure Analysis
The molecular structure of 2,6-Dichlorobenzenediazonium tetrafluoroborate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Scientific Research Applications
Chemical Reactions and Synthesis
2,6-Dichlorobenzenediazonium tetrafluoroborate is involved in various chemical reactions and synthesis processes. For instance, the synthesis of tetrahydropyridine derivatives has been achieved through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions (An & Wu, 2017). Additionally, a study demonstrated the generation of sulfonated pyrrolidine when terminal alkyne was used as the substrate in a similar reaction process.
Structural Analysis and Crystallography
2,6-Dichlorobenzenediazonium tetrafluoroborate has been used in structural analysis and crystallography studies. The crystal structure of 2-dimethylaminobenzenediazonium tetrafluoroborate was determined using X-ray diffraction, revealing a nearly planar cation despite strong steric interactions between ortho-groups (Wallis & Dunitz, 1984).
Photochemistry and Photoreduction
In the field of photochemistry, arenediazonium tetrafluoroborates, including 2,6-Dichlorobenzenediazonium tetrafluoroborate, have been identified as efficient quenchers of excited singlets in micellar solutions. Specifically, benzenediazonium tetrafluoroborate has shown significant interaction with micelles, indicating potential applications in photoreduction processes (Kim-Thuan & Scaiano, 1983).
Kinetic Studies
Kinetic studies have also been conducted using 2,6-Dichlorobenzenediazonium tetrafluoroborate. For example, the kinetics of dediazoniation of benzenediazonium tetrafluoroborate and p-chlorobenzenediazonium tetrafluoroborate in the presence of various crown ethers were evaluated, providing insights into the reaction mechanisms and rates (Nakazumi, Szele, & Zollinger, 1981).
Applications in Organic Synthesis
2,6-Dichlorobenzenediazonium tetrafluoroborate has found applications in organic synthesis, such as the formation of indazoles from o-alkylbenzenediazonium tetrafluoroborates. This process involves the reaction of these compounds with potassium acetate and crown ethers, yielding indazoles with various substituents (Bartsch & Yang, 1984).
Medicinal Chemistry Research
In medicinal chemistry research, diazonium salts, including 2,6-Dichlorobenzenediazonium tetrafluoroborate, are studied for their potential applications. For instance, a study explored the gastric tumorigenesis induced by a single dose of a specific diazonium ion found in Agaricus bisporus, a cultivated mushroom. This research highlights the importance of understanding the biological effects of diazonium salts in various contexts (Tóth, Nagel, & Ross, 1982).
Material Science and Surface Chemistry
In material science and surface chemistry, the reactivity of aryl radicals derived from diazonium salts on surfaces has been studied. Research on the electrochemical reduction of various substituted benzenediazonium tetrafluoroborates examined the formation of grafted layers on surfaces, influenced by the steric hindrance of the substituents. This study provides valuable insights into the surface reactivity of these compounds (Combellas et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dichlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2.BF4/c7-4-2-1-3-5(8)6(4)10-9;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGRGNRKFZLMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=C(C(=C1)Cl)[N+]#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191994 | |
| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzenediazonium tetrafluoroborate | |
CAS RN |
387-41-7 | |
| Record name | Benzenediazonium, 2,6-dichloro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





